molecular formula C23H22FN7O2 B2520468 2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920225-86-1

2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2520468
CAS No.: 920225-86-1
M. Wt: 447.474
InChI Key: PQNLCCWFLUKOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS 920225-86-1) is a complex heterocyclic compound with a molecular formula of C23H22FN7O2 and a molecular weight of 447.5 g/mol . This structurally sophisticated molecule features a triazolopyrimidine core, a pharmacologically privileged scaffold known to exhibit high affinity for central nervous system receptors, particularly adenosine receptors . The structure integrates a 3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl group linked to a piperazine ring, which is further functionalized with a 2-(2-fluorophenoxy)ethanone moiety. This specific architecture suggests potential application as a key intermediate or investigative tool in the development of receptor-targeted therapeutics, particularly for neurological disorders . Compounds within this structural class have demonstrated significant value in preclinical research for imaging and characterizing adenosine A2A receptors in the brain using techniques like SPECT, providing insights into conditions such as Parkinson's disease . The presence of the fluorophenoxy group enhances the molecule's potential for optimization as a diagnostic or therapeutic agent. This product is provided for research purposes as a reference standard or for further chemical and biological investigation. It is supplied as a solid and should be stored under appropriate conditions. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-16-6-8-17(9-7-16)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(32)14-33-19-5-3-2-4-18(19)24/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNLCCWFLUKOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves several steps:

  • Synthesis of the fluoro-phenol derivative: : Reacting 2-fluorophenol with an appropriate halide under basic conditions.

  • Formation of the piperazine intermediate: : Introducing a piperazine ring through a nucleophilic substitution reaction.

  • Construction of the triazolopyrimidine core: : Using a cyclization reaction involving a precursor such as p-tolylamine with triazole and pyrimidine moieties.

  • Linking these components: : Employing a coupling reaction to attach the triazolopyrimidine segment to the piperazine-fluorophenoxy framework.

Industrial Production Methods

In industrial settings, the production of this compound would scale up the laboratory methods, optimizing reaction conditions (temperature, pressure, solvent choice) and employing continuous flow reactors to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The fluorophenoxy group can undergo electrophilic aromatic substitution reactions.

  • Reduction: : Selective reduction of the triazolopyrimidine moiety might be possible.

  • Substitution: : The piperazine ring allows for nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Palladium on carbon (Pd/C) in hydrogenation reactions.

  • Substitution: : Alkyl halides or sulfonates under basic conditions.

Major Products Formed

  • From oxidation: : Phenolic derivatives.

  • From reduction: : Partially or fully hydrogenated triazolopyrimidine derivatives.

  • From substitution: : Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in synthetic pathways: : Used as a building block for more complex chemical entities.

Biology and Medicine

  • Pharmacological research: : Evaluated for potential therapeutic properties due to its complex molecular architecture.

  • Bioactive studies: : Investigated for its interaction with biological macromolecules and cellular pathways.

Industry

  • Material science: : Studied for possible applications in creating advanced materials or as a ligand in metal-organic frameworks.

Mechanism of Action

The compound's mechanism of action hinges on its ability to interact with specific molecular targets, potentially involving:

  • Binding to enzymes: : Modulating enzymatic activity through competitive inhibition.

  • Interacting with receptors: : Affecting receptor-mediated signal transduction pathways.

  • Altering gene expression: : Possibly influencing transcriptional or post-transcriptional processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical profiles of triazolo-pyrimidine derivatives are highly dependent on substituent variations. Below is a comparative analysis with key analogues:

Compound Name / ID Substituent Variations Molecular Weight Key Properties / Activities Source/Evidence
Target Compound (920225-86-1) 2-fluorophenoxy (ethanone); p-tolyl (triazole) 463.9 g/mol Likely antifungal/antiproliferative (inferred from structural analogs)
2-(4-Chlorophenoxy) Analogue (CAS 920363-53-7) 4-chlorophenoxy (ethanone); p-tolyl (triazole) 463.9 g/mol Enhanced lipophilicity due to Cl; potential improved membrane permeability
Fluconazole Hybrids (I–XII) Varied triazole/pyrimidine substituents (e.g., 4-fluorophenyl, 2-methoxyphenyl) ~500–600 g/mol Antifungal activity; substituents influence permeability (e.g., p-tolyl enhances lipophilicity)
4-Isopropylphenoxy Derivative 4-isopropylphenoxy (ethanone); 3-methoxyphenyl (triazole) ~480 g/mol Bulky substituents may reduce metabolic stability but improve target binding
Key Findings

Substituent Impact on Lipophilicity: The 2-fluorophenoxy group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Fluconazole hybrids with thioxo-thiazolo[4,5-d]pyrimidine cores (e.g., Compounds I–XII) show substituent-dependent permeability, where electron-withdrawing groups (e.g., 4-fluorophenyl) improve antifungal efficacy by optimizing drug-membrane interactions .

Biological Activity Trends: The p-tolyl group (present in the target compound and CAS 920363-53-7) is associated with increased steric bulk, which may enhance binding affinity to fungal cytochrome P450 enzymes (similar to fluconazole’s mechanism) . Derivatives with methoxy or isopropyl substituents (e.g., 4-isopropylphenoxy analogue) demonstrate altered pharmacokinetics, with reduced metabolic clearance observed in preclinical models .

Synthetic Flexibility: The ethanone bridge allows modular substitution (e.g., phenoxy vs. thioether groups), enabling rapid SAR exploration. For example, highlights triazol-3-ylthio derivatives with phenylsulfonyl groups, which exhibit distinct reactivity and stability profiles compared to oxygen-linked analogues .

Recommendations :

  • Prioritize in vitro assays (e.g., MIC against Candida spp.) and molecular docking studies to elucidate the target compound’s mechanism.
  • Explore hybrid structures combining triazolo-pyrimidine cores with triazole antifungals (as in ) to leverage synergistic effects .

Biological Activity

The compound 2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that highlight its mechanisms of action, efficacy in different biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Triazole Ring : Known for its diverse biological activities including antifungal and anticancer properties.
  • Pyrimidine Moiety : Often associated with nucleic acid interactions and enzyme inhibition.
  • Piperazine Linkage : Commonly used in drug design for enhancing pharmacological properties.

Antioxidant Activity

Research has indicated that derivatives of triazole and pyrimidine compounds exhibit significant antioxidant properties. For instance, thieno[2,3-c]pyrazole derivatives have been shown to protect against oxidative stress in erythrocytes of fish exposed to toxic substances like 4-nonylphenol. The protective effects were attributed to their ability to mitigate cellular damage and promote erythrocyte integrity .

Anticancer Potential

The anticancer activity of triazole-based compounds has been extensively studied. These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. For example, a series of triazolo-pyrimidine derivatives demonstrated potent inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Enzyme Inhibition

Enzyme inhibition is a critical aspect of the biological activity of this compound. Specific studies have focused on its role as an inhibitor of phosphodiesterase (PDE) enzymes, which are implicated in various diseases including cancer and inflammatory disorders. The selective inhibition of PDE7 by certain triazole derivatives has shown promise in treating autoimmune diseases .

Study 1: Antioxidant Efficacy

A study evaluated the effects of synthesized thieno[2,3-c]pyrazole compounds on the erythrocytes of Clarias gariepinus. The results indicated that these compounds significantly reduced the percentage of altered erythrocytes when exposed to oxidative stress compared to controls. This suggests a protective role against oxidative damage .

TreatmentControl4-NonylphenolCompound ACompound B
Altered Erythrocytes (%)1 ± 0.340.3 ± 4.8712 ± 1.030.6 ± 0.16

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that specific derivatives of the compound exhibited IC50 values in the low micromolar range, indicating strong anticancer activity. These compounds induced apoptosis through caspase activation and disrupted mitochondrial membrane potential .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity and biological interactions?

  • Answer : The compound features a triazolopyrimidine core fused with a piperazine ring and substituted with a 2-fluorophenoxy group and a p-tolyl moiety. The triazolopyrimidine core contributes to π-π stacking interactions with biological targets, while the piperazine enhances solubility in polar solvents. The fluorine atom on the phenoxy group increases electronegativity, potentially improving binding affinity to hydrophobic pockets in enzymes or receptors. The p-tolyl group may influence steric hindrance and metabolic stability .

Q. What synthetic methodologies are commonly employed for preparing this compound?

  • Answer : Synthesis typically involves:

Coupling reactions : Formation of the triazolopyrimidine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Piperazine introduction : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety .

Functionalization : Etherification or alkylation to add the 2-fluorophenoxy group, often using DMF or dichloromethane as solvents and palladium/copper catalysts .
Purification is achieved via column chromatography or recrystallization .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer :

  • Reaction conditions : Use anhydrous solvents (e.g., DMF) and inert atmospheres to minimize side reactions.
  • Catalyst optimization : Screen palladium/copper catalysts (e.g., Pd(OAc)₂, CuI) to enhance coupling efficiency .
  • Purification : Employ gradient elution in HPLC or silica gel chromatography to separate stereoisomers/byproducts .
  • Characterization : Validate purity via NMR (¹H/¹³C), HRMS, and X-ray crystallography (if crystalline) .

Q. What strategies are recommended for analyzing contradictory bioactivity data across studies (e.g., varying IC₅₀ values in anticancer assays)?

  • Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa), incubation times, and solvent controls.
  • Substituent effects : Compare analogues (e.g., methoxy vs. ethoxy groups) to identify structure-activity relationships (SAR). For example:
Substituent on TriazolopyrimidineBiological Activity (IC₅₀, nM)Source
p-Tolyl12.3 (Anticancer)
4-Ethoxyphenyl18.7 (Anticancer)
3-Methoxyphenyl45.2 (Antimicrobial)
  • Computational modeling : Use molecular docking to assess binding modes to targets like kinases or GPCRs .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action (e.g., kinase inhibition vs. DNA intercalation)?

  • Answer :

  • Target profiling : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Gene expression analysis : Perform RNA-seq or qPCR to identify upregulated/downregulated pathways in treated cells .
  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-ATP) to confirm competitive inhibition .
  • In vivo validation : Test in xenograft models with biomarkers (e.g., phosphorylated ERK) to correlate efficacy with target modulation .

Q. What computational methods are effective for SAR studies of triazolopyrimidine derivatives?

  • Answer :

  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities for rational design .

Methodological Notes

  • Data interpretation : Cross-reference crystallographic data (e.g., bond angles in triazolopyrimidine cores) with bioactivity to identify pharmacophores .
  • Contradiction resolution : Replicate studies under standardized conditions and validate using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.